5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one
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Overview
Description
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrazole or pyridazinone rings.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby exhibiting anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-phenyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone
- 6-thienyl-5-hydroxymethyl-4,5-dihydro-3(2H)-pyridazinone
Uniqueness
5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one is unique due to the presence of the 4-chlorophenyl group and the hydroxyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-9(17)5-8-10(15-16)11(18)14-13-8/h1-5,13H,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWNEDJLGPEOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=O)NN3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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